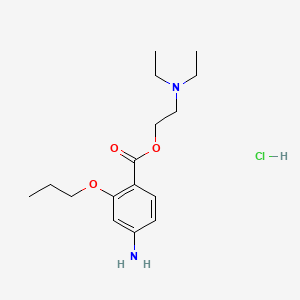

Propoxycaine Hydrochloride

説明

特性

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-propoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITPCGSPKUQZTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045325 | |

| Record name | Propoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-83-4 | |

| Record name | Propoxycaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxycaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxycaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propoxycaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K490D39G46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propoxycaine Hydrochloride: A Technical Deep-Dive into its Mechanism of Action on Voltage-Gated Sodium Channels

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of propoxycaine hydrochloride, a local anesthetic, on its primary molecular target: the voltage-gated sodium channel (VGSC). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its binding kinetics, state-dependent interactions, and the experimental methodologies used to elucidate these properties.

Executive Summary

Propoxycaine hydrochloride functions as a local anesthetic by reversibly blocking the pore of voltage-gated sodium channels.[1] This action inhibits the influx of sodium ions necessary for the initiation and propagation of action potentials in neuronal membranes, thereby preventing the transmission of pain signals.[1] The blockade exerted by propoxycaine is characterized by its state-dependent nature, showing a higher affinity for channels in the open and inactivated conformations compared to the resting state. This property leads to a use-dependent or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation. While specific quantitative data for propoxycaine across all VGSC subtypes remains limited, its mechanism is understood to align with the well-established principles of other Class I local anesthetics.

The Molecular Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins crucial for the excitability of nerve and muscle cells.[2] Comprised of a large pore-forming α-subunit and smaller auxiliary β-subunits, the α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[2][3] These channels cycle through three primary conformational states:

-

Resting State: Closed at negative resting membrane potentials, but available for opening.

-

Open State: Briefly opens upon membrane depolarization, allowing Na+ influx.

-

Inactivated State: Automatically closes shortly after opening, even if the membrane remains depolarized. It is refractory to reopening until the membrane repolarizes.

The precise control of these states is fundamental to the generation of action potentials.

Core Mechanism of Action: State-Dependent Blockade

The central mechanism of propoxycaine hydrochloride is the physical occlusion of the sodium ion conduction pathway. This interaction is not static; it is dynamically influenced by the conformational state of the channel, a concept explained by the Modulated Receptor Hypothesis .[4][5] This hypothesis posits that the affinity of the binding site for the local anesthetic changes with the channel's state.[5][6][7]

Propoxycaine, like other local anesthetics, exhibits significantly higher affinity for the open and inactivated states of the VGSC than for the resting state.[4][8] This state-dependent binding has two important consequences:

-

Tonic Block: At rest, with most channels in the low-affinity resting state, a baseline level of block (tonic block) is established.

-

Phasic (Use-Dependent) Block: During high-frequency neuronal firing (as occurs in pain signaling), channels cycle rapidly through the high-affinity open and inactivated states.[7] This allows for the progressive accumulation of blocked channels, leading to a more profound nerve block.[1][6]

Propoxycaine's action is characterized by its slow recovery kinetics from the block.

Figure 1: Propoxycaine preferentially binds to open and inactivated VGSCs.

Quantitative Analysis of Propoxycaine-VGSC Interaction

A study using rabbit atrial myocytes provided direct kinetic data for propoxyphene, the active base of propoxycaine hydrochloride.

| Parameter | Cell Type | Drug Concentration | Value | Reference |

| Recovery Time Constant (τ) | Rabbit Atrial Myocytes | 60 µM | 20.8 ± 3.9 s | [1] |

| Half-Time for Recovery | Rabbit Atrial Myocytes | 60 µM | 14.3 ± 2.9 s | [1] |

Table 1: Kinetic Parameters of Propoxyphene Block of Inward Sodium Current (INa)

This slow recovery is a hallmark of potent use-dependent blocking agents and contributes to the efficacy of propoxycaine as a local anesthetic. The prolonged binding to the channel during the resting phase between action potentials means that less drug is required to achieve a significant cumulative block during high-frequency firing.

Putative Binding Site

Based on extensive site-directed mutagenesis studies of other local anesthetics, the binding site for propoxycaine is predicted to be located within the inner pore of the VGSC α-subunit.[4][7][9] This receptor site is formed by amino acid residues on the S6 transmembrane segments of domains I, III, and IV.[10][11] Key residues, particularly a phenylalanine in domain IV (F1759 in Nav1.5), are critical for the high-affinity, state-dependent binding of this drug class.[2][4][11] The drug molecule is thought to access this site from the cytoplasmic side of the membrane when the channel is in its open state.

Experimental Protocols

The characterization of propoxycaine's mechanism of action relies on established biophysical techniques, primarily patch-clamp electrophysiology and site-directed mutagenesis.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring the activity of ion channels in a cell membrane.[12] It allows for the precise control of the membrane potential while recording the resultant ionic currents, providing direct measurement of channel block.

Objective: To measure the tonic and use-dependent block of VGSCs by propoxycaine hydrochloride.

Methodology:

-

Cell Preparation: A suitable cell line heterologously expressing a specific human VGSC subtype (e.g., HEK-293 cells expressing Nav1.5) is cultured on glass coverslips.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular solution designed to isolate sodium currents (e.g., containing CsF to block potassium channels).

-

Giga-seal Formation: The micropipette is pressed against a cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing electrical and chemical access to the cell's interior.

-

Voltage-Clamp Protocol:

-

The cell is held at a negative potential where most channels are in the resting state (e.g., -120 mV).

-

Tonic Block Measurement: Depolarizing pulses (e.g., to -10 mV) are applied at a low frequency (e.g., 0.1 Hz) before and after the application of propoxycaine. The reduction in peak current amplitude in the presence of the drug defines the tonic block.

-

Use-Dependent Block Measurement: A train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz). The progressive decrease in current amplitude during the pulse train indicates use-dependent block.

-

-

Data Analysis: The peak sodium current for each pulse is measured. The percentage of block is calculated and can be used to determine parameters like IC50 and recovery time constants.

Figure 2: Workflow for Patch-Clamp Analysis of Propoxycaine.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that form the drug's binding site. By mutating a candidate residue and observing a significant reduction in drug sensitivity, its role in binding can be confirmed.

Objective: To verify the involvement of a putative binding site residue (e.g., F1759 in Nav1.5) in propoxycaine binding.

Methodology:

-

Hypothesis: Based on homology with other local anesthetics, hypothesize that a specific residue (e.g., Phenylalanine) is critical for propoxycaine binding.

-

Mutagenesis: Use a technique like PCR-based site-directed mutagenesis to alter the cDNA encoding the VGSC α-subunit, changing the codon for the target residue to that of another amino acid (e.g., Alanine, which is small and neutral).[10][13]

-

Expression: Transfect a host cell line (e.g., HEK-293) with the mutated VGSC cDNA to express the altered channel.

-

Functional Assay: Perform whole-cell patch-clamp experiments (as described in 6.1) on cells expressing the mutant channel.

-

Analysis: Compare the use-dependent block and apparent affinity (IC50) of propoxycaine for the mutant channel to the wild-type channel. A significant reduction in sensitivity (e.g., a large increase in the IC50 value) for the mutant channel confirms the importance of that residue in drug binding.[10]

References

- 1. Marked QRS complex abnormalities and sodium channel blockade by propoxyphene reversed with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 5. rupress.org [rupress.org]

- 6. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. A sodium channel mutant removes fast inactivation with the inactivation particle bound - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Propoxycaine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxycaine hydrochloride is an ester-type local anesthetic agent recognized for its rapid onset and extended duration of action compared to procaine.[1] Although its clinical use has diminished, particularly following its withdrawal from the US market in 1996, its pharmacological profile remains of interest for researchers in pain management and ion channel modulation.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacology of propoxycaine hydrochloride, focusing on its mechanism of action, effects on cellular signaling, and relevant experimental methodologies. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also outlines established experimental protocols for characterizing local anesthetics, which can be adapted for further investigation of propoxycaine hydrochloride.

Mechanism of Action

The primary mechanism of action of propoxycaine hydrochloride is the blockade of voltage-gated sodium channels in neuronal membranes.[1][3][4][5][6] This inhibition prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the subsequent propagation of action potentials.[6] By blocking nerve impulse conduction, propoxycaine hydrochloride produces a reversible local anesthesia.[1]

Some evidence also suggests that propoxycaine hydrochloride may influence the fluidity of cell lipid bilayers, with a more pronounced effect on the inner monolayer.[1] This alteration of the membrane environment could potentially contribute to the modulation of neural impulses.[1]

Quantitative Pharmacological Data

| Compound | Target/Assay | Value | Organism/System | Reference |

| Lidocaine | Voltage-gated Sodium Channels | IC50: 0.204 mM | Xenopus laevis sciatic nerve fibers | [7] |

| Tetracaine | Voltage-gated Sodium Channels | IC50: 0.0007 mM | Xenopus laevis sciatic nerve fibers | |

| Procaine | 5-HT3 Receptor | KD: 1.7 µM | Rat nodose ganglion neurons |

Note: The absence of specific IC50 or Ki values for propoxycaine hydrochloride in publicly available literature represents a significant data gap.

One study indicated that propoxycaine at a concentration of 100 µM resulted in an 8-30% inhibition of dopamine uptake, suggesting a potential interaction with the dopamine transporter. However, this is considered a secondary effect compared to its potent sodium channel blocking activity.

Signaling Pathway

The principal signaling pathway affected by propoxycaine hydrochloride is the transmission of nerve impulses via action potentials. The diagram below illustrates the mechanism of voltage-gated sodium channel blockade.

Experimental Protocols

While specific protocols for propoxycaine hydrochloride are scarce, the following methodologies are standard for characterizing the in vitro effects of local anesthetics on neuronal excitability.

Electrophysiological Recording of Sodium Currents

This protocol is designed to measure the effect of propoxycaine hydrochloride on voltage-gated sodium currents in isolated neurons using the whole-cell patch-clamp technique.

Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by propoxycaine hydrochloride and to calculate its IC50 value.

Materials:

-

Isolated neurons (e.g., dorsal root ganglion neurons)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for micropipette fabrication

-

External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

-

Propoxycaine hydrochloride stock solution

Procedure:

-

Prepare a series of dilutions of propoxycaine hydrochloride in the external solution.

-

Establish a whole-cell patch-clamp recording from an isolated neuron.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the recovery of sodium channels from inactivation.

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Perfuse the neuron with the external solution containing a known concentration of propoxycaine hydrochloride and repeat the voltage-step protocol.

-

Wash out the drug with the control external solution.

-

Repeat steps 5 and 6 for a range of propoxycaine hydrochloride concentrations.

-

Analyze the data to determine the percentage of current inhibition at each concentration and fit the data to a concentration-response curve to calculate the IC50.

Compound Action Potential (CAP) Measurement in Isolated Nerves

This ex vivo protocol assesses the effect of propoxycaine hydrochloride on nerve impulse conduction in an isolated nerve preparation, such as a rodent sciatic nerve.

Objective: To evaluate the concentration- and time-dependent block of nerve conduction by propoxycaine hydrochloride.

Materials:

-

Isolated rodent sciatic nerve

-

Nerve chamber with stimulating and recording electrodes

-

Physiological saline solution (e.g., Ringer's solution)

-

Stimulator and amplifier

-

Propoxycaine hydrochloride stock solution

Procedure:

-

Dissect a sciatic nerve and mount it in the nerve chamber, ensuring contact with the stimulating and recording electrodes.

-

Perfuse the nerve with physiological saline and record baseline compound action potentials (CAPs) by delivering supramaximal electrical stimuli.

-

Replace the saline with a solution containing a known concentration of propoxycaine hydrochloride.

-

Record CAPs at regular intervals to monitor the time course of the nerve block.

-

Once a steady-state block is achieved, wash out the drug with saline and monitor the recovery of the CAP.

-

Repeat the procedure with different concentrations of propoxycaine hydrochloride.

-

Analyze the data to determine the concentration- and time-dependency of the conduction block.

Conclusion

Propoxycaine hydrochloride is a local anesthetic that primarily acts through the blockade of voltage-gated sodium channels. While its clinical application has ceased in some regions, its pharmacological properties provide a basis for further research into the structure-activity relationships of local anesthetics and the mechanisms of ion channel modulation. The significant lack of publicly available quantitative data for propoxycaine hydrochloride highlights an opportunity for future in vitro studies to fully characterize its pharmacological profile using established methodologies such as those outlined in this guide. Such research would contribute to a more complete understanding of this and other ester-type local anesthetics.

References

- 1. Propoxycaine | C16H26N2O3 | CID 6843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. glpbio.com [glpbio.com]

- 4. Propoxycaine hydrochloride | Ester local anesthetics | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of Propoxycaine hydrochloride? [synapse.patsnap.com]

- 7. Anesthetic- and Analgesic-Related Drugs Modulating Both Voltage-Gated Na+ and TRP Channels [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Propoxycaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of propoxycaine hydrochloride, a local anesthetic of the ester class. The information presented herein is intended to support research, development, and formulation activities by providing essential data and standardized experimental methodologies.

Chemical and Physical Properties

Propoxycaine hydrochloride is chemically designated as 4-Amino-2-propoxybenzoic acid 2-diethylaminoethyl ester hydrochloride.[1] It is a white, odorless crystalline solid that may discolor upon prolonged exposure to light and air.[1]

Chemical Structure

The molecular structure of propoxycaine hydrochloride is presented below.

Chemical Formula: C₁₆H₂₇ClN₂O₃[1][2][3][4]

SMILES: CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl[2]

InChI Key: GITPCGSPKUQZTE-UHFFFAOYSA-N[2][4]

Quantitative Physicochemical Data

The key physicochemical parameters of propoxycaine hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 330.85 g/mol | [1][2][3][4] |

| Melting Point | 148-150 °C | [1] |

| pKa (Strongest Basic) | 8.96 | [3][4] |

| logP (Octanol-Water Partition Coefficient) | 2.60 - 2.89 | [3][4] |

| Aqueous Solubility | Very soluble in water.[1] The pH of a 2% aqueous solution is 5.4.[1] A predicted water solubility is 1.79 mg/mL.[4] | [1][4] |

| Solubility in Other Solvents | Slightly soluble in alcohol and chloroform; practically insoluble in ether.[1] | [1] |

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Propoxycaine, like other local anesthetics, exerts its therapeutic effect by blocking the conduction of nerve impulses. This is primarily achieved through the inhibition of voltage-gated sodium channels within the neuronal cell membrane. By binding to a specific site on the intracellular side of the sodium channel, propoxycaine stabilizes the channel in its inactivated state, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential. This blockade of nerve impulse transmission results in a temporary loss of sensation in the area of administration.

Caption: Mechanism of action of propoxycaine hydrochloride on a voltage-gated sodium channel.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physicochemical properties of propoxycaine hydrochloride.

Melting Point Determination (Capillary Method)

This protocol is based on the guidelines of the United States Pharmacopeia (USP) for melting range or temperature determination.[5]

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Melting point capillary tubes (e.g., 0.8-1.2 mm internal diameter, 10 cm length).[5]

-

Thermometer calibrated against certified reference standards.

Procedure:

-

Sample Preparation: Finely powder the dry propoxycaine hydrochloride sample. Introduce the powder into a capillary tube to form a packed column of 2.5-3.5 mm in height.[5]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the initial temperature to approximately 5°C below the expected melting point of propoxycaine hydrochloride.

-

Determination: Heat the sample at a constant rate of 1 ± 0.5 °C per minute.[5]

-

Observation: Record the temperature at which the substance is first observed to collapse against the side of the capillary tube (onset of melting) and the temperature at which the substance becomes completely liquid (clear point). The range between these two temperatures is the melting range.

-

Replicates: Perform the determination in triplicate to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a pharmaceutical compound.[6][7]

Materials:

-

Propoxycaine hydrochloride.

-

Solvent of interest (e.g., purified water, phosphate buffer at a specific pH).

-

Vials or flasks with airtight seals.

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Centrifuge.

-

Analytical method for quantification (e.g., HPLC-UV).

Procedure:

-

Sample Preparation: Add an excess amount of propoxycaine hydrochloride to a known volume of the solvent in a vial to create a saturated solution. Ensure undissolved solid is present.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of propoxycaine hydrochloride in the diluted supernatant using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.[8][9][10][11]

Apparatus:

-

Calibrated pH meter with a combination pH electrode.

-

Automated titrator or a burette.

-

Magnetic stirrer and stir bar.

-

Jacketed titration vessel to maintain a constant temperature.

Reagents:

-

Propoxycaine hydrochloride solution of known concentration (e.g., 1 mM).[9][10]

-

Standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the initial form of the compound.[9][10]

-

Inert electrolyte solution to maintain constant ionic strength (e.g., 0.15 M KCl).[9]

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of propoxycaine hydrochloride in a known volume of purified water containing the inert electrolyte.

-

Titration Setup: Place the solution in the titration vessel, immerse the pH electrode and the titrant delivery tube, and start stirring.

-

Titration: Titrate the solution by adding small, precise increments of the standardized titrant. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.

-

Replicates: Perform at least three titrations to ensure the accuracy and precision of the pKa value.[9]

Caption: Experimental workflow for pKa determination by potentiometric titration.

logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[12][13]

Materials:

-

Propoxycaine hydrochloride.

-

1-Octanol (reagent grade, pre-saturated with water).

-

Aqueous buffer (e.g., phosphate buffer pH 7.4, pre-saturated with 1-octanol).

-

Centrifuge tubes or separatory funnels.

-

Mechanical shaker.

-

Analytical method for quantification (e.g., HPLC-UV).

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of 1-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely before use.[12]

-

Sample Preparation: Prepare a stock solution of propoxycaine hydrochloride in the aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated 1-octanol in a centrifuge tube. The volume ratio can be adjusted depending on the expected logP value.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[14][15]

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of propoxycaine hydrochloride in each phase using a validated analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

This guide provides a foundational understanding of the physicochemical properties of propoxycaine hydrochloride, essential for its application in research and pharmaceutical development. The detailed experimental protocols offer a starting point for the accurate and reproducible characterization of this and similar compounds.

References

- 1. Propoxycaine Hydrochloride [drugfuture.com]

- 2. GSRS [precision.fda.gov]

- 3. Compound: PROPOXYCAINE HYDROCHLORIDE (CHEMBL1769) - ChEMBL [ebi.ac.uk]

- 4. go.drugbank.com [go.drugbank.com]

- 5. thinksrs.com [thinksrs.com]

- 6. uspnf.com [uspnf.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. enamine.net [enamine.net]

- 15. researchgate.net [researchgate.net]

Propoxycaine Hydrochloride: Effects on Neuronal Cell Cultures

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated effects of propoxycaine hydrochloride on neuronal cell cultures. Propoxycaine, an ester-type local anesthetic, has seen limited use since its removal from the US market in 1996; however, understanding its interactions at a cellular level remains pertinent for neurotoxicology studies and the development of safer anesthetic agents.[1] This document synthesizes available data on its mechanism of action, neurotoxic potential, and the cellular pathways it influences, presented alongside detailed experimental protocols for in-vitro analysis.

Primary Mechanism of Action: Sodium Channel Blockade

Propoxycaine hydrochloride's principal function as a local anesthetic is to reversibly block nerve impulse conduction.[2][3] This is accomplished by physically obstructing voltage-gated sodium channels within the neuronal cell membrane.[1][2][3][4]

The process unfolds as follows:

-

Nerve Stimulation: In a resting state, a nerve impulse or action potential is generated by the rapid influx of sodium ions (Na+) through voltage-gated sodium channels, leading to membrane depolarization.[2][3]

-

Channel Blockade: Propoxycaine, being lipid-soluble, penetrates the nerve cell membrane.[2] It then binds to a specific receptor site within the sodium channel.[2][3]

-

Inhibition of Conduction: This binding inhibits the conformational change required for channel opening, thus preventing the influx of sodium ions.[2][3][4]

-

Anesthesia: The block on sodium influx prevents the generation and propagation of action potentials, stopping the pain signal from reaching the brain and resulting in a localized loss of sensation.[2][3]

The effectiveness of this block is influenced by factors such as the drug's lipid solubility and the pH of the surrounding tissue.[2]

Effects on Neuronal Cell Cultures: A Neurotoxic Profile

While essential for its anesthetic properties, the interaction of propoxycaine and other local anesthetics with neuronal cells can lead to toxicity, particularly at concentrations that exceed their effective dose for channel blocking.[5][6] The neurotoxicity of local anesthetics is generally dose- and time-dependent.[7] Although specific quantitative data for propoxycaine in neuronal cell cultures is sparse in recent literature, its effects can be inferred from studies on related ester-type anesthetics and general principles of local anesthetic cytotoxicity.

Cytotoxicity and Cell Viability

Local anesthetics can induce neuronal cell death through both necrosis and apoptosis.[5] Studies comparing various agents have established a general order of neurotoxicity. Propoxycaine's toxicity has been reported to be 7-8 times higher than that of procaine, another ester-type anesthetic.[1] This suggests it is more potent in its primary function and potentially in its off-target toxic effects.

Table 1: Relative Cytotoxicity of Local Anesthetics in Neuronal Models

| Local Anesthetic | Type | Relative Killing Potency / Neurotoxicity | Reference Cell Lines |

|---|---|---|---|

| Dibucaine | Amide | Most Toxic | Lymnaea stagnalis neurons[8] |

| Tetracaine | Ester | High | Lymnaea stagnalis neurons[8] |

| Bupivacaine | Amide | High | SH-SY5Y neuroblastoma[5] |

| Ropivacaine | Amide | Medium-High | SH-SY5Y neuroblastoma[5] |

| Lidocaine | Amide | Medium | SH-SY5Y neuroblastoma[5] |

| Mepivacaine | Amide | Low | SH-SY5Y neuroblastoma[5] |

| Procaine | Ester | Least Toxic | SH-SY5Y neuroblastoma[5] |

| Propoxycaine | Ester | Data not available (expected to be > Procaine) | N/A |

Note: The order of toxicity can vary based on the cell model and exposure conditions.

Signaling Pathways in Neurotoxicity

The cellular mechanisms underlying local anesthetic-induced neurotoxicity are multifactorial and extend beyond simple ion channel blockade.[5][6] Key pathways implicated involve mitochondrial dysfunction and the subsequent activation of apoptotic cascades.[7][9]

-

Mitochondrial Dysfunction: Local anesthetics, particularly those with high lipid solubility, can accumulate in the mitochondrial membrane.[10] This can disrupt the mitochondrial membrane potential, uncouple oxidative phosphorylation, increase the production of reactive oxygen species (ROS), and reduce ATP synthesis.[7][10][11][12]

-

Calcium Homeostasis Disruption: Some local anesthetics can cause the release of calcium (Ca2+) from internal stores like the endoplasmic reticulum, leading to elevated intracellular Ca2+ levels that can trigger cell death pathways.[13]

-

Apoptosis Induction: The disruption of mitochondrial integrity leads to the release of cytochrome c into the cytoplasm.[7][11] This event initiates the intrinsic apoptotic pathway by activating a cascade of enzymes called caspases, notably caspase-9 and the executioner caspase-3, which dismantle the cell.[7][11][12][14]

Experimental Protocols

Investigating the effects of propoxycaine hydrochloride on neuronal cell cultures requires standardized assays to quantify cytotoxicity, cell viability, and specific cell death mechanisms.

General Experimental Workflow

A typical in-vitro study follows a consistent workflow from cell preparation to data analysis. This process is crucial for obtaining reproducible results.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Objective: To determine the concentration-dependent effect of propoxycaine hydrochloride on the viability of neuronal cells.

-

Principle: The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of propoxycaine hydrochloride in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions (including a vehicle-only control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express the results as a percentage of the viability of the control group and calculate the LD₅₀ (the concentration at which 50% of cells are dead).[5]

-

Protocol: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[15]

-

Objective: To measure membrane integrity and cytotoxicity following exposure to propoxycaine hydrochloride.

-

Principle: LDH is a stable cytoplasmic enzyme that is released into the supernatant upon plasma membrane damage. Its activity can be measured by a coupled enzymatic reaction that results in a color change.

-

Methodology:

-

Cell Plating and Treatment: Follow steps 1-3 from the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Reagent Addition: Add 50 µL of the LDH assay reaction mixture (commercially available kits contain the necessary substrate and cofactor) to each well.

-

Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

-

Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

-

Conclusion

Propoxycaine hydrochloride functions primarily as a potent blocker of voltage-gated sodium channels.[1][2][4] However, like other local anesthetics, it possesses inherent neurotoxic potential that is linked to off-target effects, most notably the induction of mitochondrial dysfunction and apoptosis.[7][9] While specific dose-response data in neuronal cultures is not extensively documented in recent literature, its known higher toxicity relative to procaine suggests a significant potential for cytotoxicity.[1] Researchers investigating the cellular effects of propoxycaine should employ a suite of assays, including those for cell viability (MTT), membrane integrity (LDH), and apoptotic markers (caspase activation), to fully characterize its neurotoxic profile. The protocols and pathways detailed in this guide provide a foundational framework for conducting such research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Propoxycaine hydrochloride? [synapse.patsnap.com]

- 3. What is Propoxycaine hydrochloride used for? [synapse.patsnap.com]

- 4. Propoxycaine | C16H26N2O3 | CID 6843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Local Anesthetic-Induced Neurotoxicity [mdpi.com]

- 8. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Effect of local anaesthetics on mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propofol produces neurotoxicity by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The propofol-induced mitochondrial damage in fetal rat hippocampal neurons via the AMPK/P53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of lidocaine on apoptotic neurodegeneration in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anesthesia induces neuronal cell death in the developing rat brain via the intrinsic and extrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Patch-Clamp Analysis of Sodium Channel Block by Propoxycaine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Propoxycaine is a local anesthetic of the ester type that functions by blocking voltage-gated sodium channels, which are critical for the initiation and propagation of nerve impulses.[1][2][3][4][5] This blockade leads to a reversible loss of sensation.[2][3][4] The patch-clamp technique is the gold-standard method for investigating the electrophysiological properties of ion channels and is essential for characterizing the kinetics and affinity of drug-channel interactions. This document provides a detailed guide to the patch-clamp analysis of sodium channel block by compounds such as propoxycaine hydrochloride.

Mechanism of Action

Propoxycaine hydrochloride, like other local anesthetics, is believed to physically obstruct the sodium channel pore, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[5] This interaction is state-dependent, meaning the drug's affinity for the channel varies depending on whether the channel is in the resting, open, or inactivated state. Typically, local anesthetics exhibit higher affinity for the open and inactivated states of the channel, leading to a phenomenon known as use-dependent or frequency-dependent block. This means that the degree of block increases with more frequent nerve stimulation.

Data Presentation: Illustrative Quantitative Analysis

The following tables present hypothetical data that would be obtained from a comprehensive patch-clamp analysis of a sodium channel blocker like propoxycaine hydrochloride.

Table 1: Tonic Block of Voltage-Gated Sodium Channels

This table illustrates the concentration-dependent block of sodium channels from a hyperpolarized holding potential, representing the drug's affinity for the resting state of the channel.

| Propoxycaine HCl Concentration (µM) | Peak Sodium Current (nA) | Percent Inhibition (%) |

| 0 (Control) | -5.2 ± 0.4 | 0 |

| 10 | -4.1 ± 0.3 | 21.2 |

| 30 | -3.0 ± 0.2 | 42.3 |

| 100 | -1.8 ± 0.2 | 65.4 |

| 300 | -0.9 ± 0.1 | 82.7 |

| IC50 (µM) | \multicolumn{2}{c | }{~75 } |

Data are represented as mean ± SEM from n=8 cells.

Table 2: Use-Dependent Block of Voltage-Gated Sodium Channels

This table demonstrates the increased inhibitory effect of the drug during high-frequency stimulation, reflecting its higher affinity for the open and inactivated states of the channel.

| Stimulation Frequency (Hz) | Peak Current (as % of 1st pulse) - Control | Peak Current (as % of 1st pulse) - 30 µM Propoxycaine HCl |

| 1 | 98.5 ± 1.2 | 85.3 ± 2.1 |

| 5 | 97.2 ± 1.5 | 62.1 ± 3.5 |

| 10 | 95.8 ± 1.8 | 41.7 ± 4.2 |

| 20 | 94.1 ± 2.0 | 25.9 ± 3.8 |

Data are represented as mean ± SEM from n=8 cells.

Table 3: Effect on Steady-State Inactivation

This table shows the shift in the voltage-dependence of steady-state inactivation induced by the drug, indicating stabilization of the inactivated state.

| Parameter | Control | 30 µM Propoxycaine HCl |

| V1/2 of Inactivation (mV) | -72.5 ± 1.8 | -85.2 ± 2.1 |

| Slope Factor (k) | 6.8 ± 0.5 | 7.1 ± 0.6 |

Data are represented as mean ± SEM from n=8 cells.

Experimental Protocols

The following are generalized whole-cell patch-clamp protocols for characterizing sodium channel block by a test compound.

Cell Preparation

-

Cell Culture: Use a stable cell line expressing the desired voltage-gated sodium channel subtype (e.g., HEK293 cells expressing Nav1.5).

-

Dissociation: On the day of the experiment, gently dissociate the cells using a non-enzymatic cell dissociation solution to obtain a single-cell suspension.

-

Plating: Plate the cells onto glass coverslips in a recording chamber.

Solutions

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

Protocol 1: Tonic Block and IC50 Determination

-

Establish Whole-Cell Configuration: Form a gigaohm seal between the patch pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

-

Holding Potential: Clamp the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.

-

Voltage Protocol: Apply a brief depolarizing step (e.g., to -10 mV for 20 ms) to elicit a peak inward sodium current.

-

Data Acquisition: Record the peak current in the absence (control) and presence of increasing concentrations of propoxycaine hydrochloride.

-

Analysis: Calculate the percentage of current inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Use-Dependent Block

-

Establish Whole-Cell Configuration: As described in Protocol 1.

-

Holding Potential: Clamp the cell at a holding potential of -100 mV.

-

Pulse Train Protocol: Apply a train of depolarizing pulses (e.g., to -10 mV for 10 ms) at various frequencies (e.g., 1, 5, 10, 20 Hz).

-

Data Acquisition: Record the peak sodium current for each pulse in the train.

-

Analysis: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Compare the rate and extent of current decline at different frequencies in the absence and presence of the drug.

Protocol 3: Steady-State Inactivation

-

Establish Whole-Cell Configuration: As described in Protocol 1.

-

Holding Potential: Hold the cell at -120 mV.

-

Inactivation Protocol: Apply a series of 500 ms pre-pulses to various potentials (e.g., from -140 mV to -40 mV in 10 mV increments) followed by a test pulse to -10 mV.

-

Data Acquisition: Record the peak sodium current during the test pulse for each pre-pulse potential.

-

Analysis: Normalize the peak currents to the maximum current and plot against the pre-pulse potential. Fit the data to a Boltzmann equation to determine the half-inactivation potential (V1/2) and the slope factor (k).

Visualizations

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for patch-clamp analysis of sodium channel blockers.

Signaling Pathway of Sodium Channel Blockade

References

- 1. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 2. Marked QRS complex abnormalities and sodium channel blockade by propoxyphene reversed with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Propoxycaine Hydrochloride in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of propoxycaine hydrochloride in various biological matrices, including plasma, serum, urine, and tissue homogenates, using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection. The protocols are based on established and validated methods for structurally similar local anesthetics, including procaine, and are directly applicable to propoxycaine.

Introduction

Propoxycaine hydrochloride is a local anesthetic of the ester type. Accurate and reliable quantification of propoxycaine and its metabolites in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines detailed protocols for sample preparation and chromatographic analysis, along with expected performance characteristics.

Experimental Protocols

Analysis of Propoxycaine Hydrochloride in Plasma and Serum

This section details two primary methods for the extraction and quantification of propoxycaine hydrochloride from plasma or serum: Liquid-Liquid Extraction (LLE) followed by HPLC-UV analysis, and a more advanced Magnetic Solid-Phase Extraction (MSPE) coupled with HPLC-UV.

This robust and widely used method is suitable for routine analysis.

Protocol:

-

Sample Preparation:

-

To 500 µL of plasma or serum in a centrifuge tube, add an internal standard (e.g., carbamazepine).

-

Alkalinize the sample by adding a small volume of sodium hydroxide solution.

-

Add 3 mL of ethyl ether and vortex for 1 minute to extract the analyte.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC system.

-

HPLC Conditions:

-

Column: Kromosil ODS C18 (or equivalent), 5 µm particle size.

-

Mobile Phase: 30 mM potassium dihydrogen phosphate buffer (containing 0.16% triethylamine, pH adjusted to 4.9 with phosphoric acid) and acetonitrile (63:37, v/v)[1].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 290 nm[1].

-

Injection Volume: 20 µL.

Figure 1: Liquid-Liquid Extraction Workflow.

This method offers high recovery and a simplified sample preparation procedure.

Protocol:

-

Sample Pre-treatment:

-

To 1.0 mL of plasma in a centrifuge tube, add 2.0 mL of methanol.

-

Ultrasonicate for 5 minutes.

-

Centrifuge at 15,000 rpm for 6 minutes.

-

Collect the supernatant.

-

-

MSPE Procedure:

-

Add magnetic adsorbent (e.g., Mag-CCNT-TEPA) to the supernatant and shake for 20 minutes.

-

Collect the adsorbent using an external magnetic field.

-

Elute the analyte from the adsorbent with 1.0 mL of 0.1% formic acid in acetonitrile.

-

Dry the eluent under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

-

Inject into the HPLC system.

-

HPLC Conditions:

-

Column: C18 column.

-

Mobile Phase: Gradient elution may be employed, starting with a higher aqueous composition.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance for propoxycaine.

-

Injection Volume: 20 µL.

Figure 2: Magnetic Solid-Phase Extraction Workflow.

Analysis of Propoxycaine Hydrochloride in Urine

This protocol utilizes a liquid-phase microextraction (LPME) technique for sample clean-up and pre-concentration.

Protocol:

-

Sample Preparation:

-

Adjust the pH of the urine sample to an alkaline value to ensure propoxycaine is in its free base form.

-

Perform LPME using a suitable organic solvent (e.g., o-dibutyl phthalate) suspended at the tip of a microsyringe.

-

After extraction for a defined period (e.g., 30 minutes) with stirring, retract the organic solvent into the microsyringe.

-

Directly inject the organic solvent into the HPLC system.

-

HPLC Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection.

-

Injection Volume: The volume of the organic solvent from LPME.

Analysis of Propoxycaine Hydrochloride in Tissue Homogenates

This protocol is adapted from a method for the analysis of procaine in liver tissue and can be applied to other tissues with appropriate homogenization.

Protocol:

-

Tissue Homogenization:

-

Weigh the tissue sample and homogenize it in a suitable buffer (e.g., 10 mM ammonium acetate, pH 4.0) to create a uniform homogenate.

-

-

Protein Precipitation:

-

To the tissue homogenate, add a protein precipitating agent like acetonitrile in a 1:2 ratio (homogenate:acetonitrile).

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Extraction and Analysis:

-

Carefully collect the supernatant.

-

The supernatant can be directly injected into the HPLC system or subjected to further clean-up using SPE if necessary.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: Discovery C18 (or equivalent).

-

Mobile Phase: 10 mM ammonium acetate (pH 4.0) and acetonitrile[2].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection.

-

Injection Volume: 20 µL.

Figure 3: Tissue Homogenate Analysis Workflow.

Data Presentation

The following tables summarize typical HPLC and LC-MS/MS method parameters and validation data for the analysis of procaine, which are expected to be similar for propoxycaine.

Table 1: HPLC-UV Method Parameters

| Parameter | Method 1 (Plasma/Serum - LLE) | Method 2 (Tissue - Protein Precipitation) |

| Column | Kromosil ODS C18, 5 µm[1] | Discovery C18[2] |

| Mobile Phase | 30 mM KH2PO4 buffer (pH 4.9) / Acetonitrile (63/37)[1] | 10 mM Ammonium Acetate (pH 4.0) / Acetonitrile[2] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 and 290 nm[1] | UV (wavelength not specified) |

| Retention Time | Not specified for procaine alone | Procaine: 6.6 min[2] |

Table 2: LC-MS/MS Method Parameters

| Parameter | Method for Procaine and PABA |

| Column | XTerra MS C18 |

| Mass Spectrometer | Quattro Micro with ESI (+) |

| MRM Transitions | Procaine: m/z 237 -> 100 |

| Retention Time | Procaine: 4.7 min |

Table 3: Method Validation Parameters

| Parameter | HPLC-UV (Plasma)[1] | HPLC (Tissue)[2] | LC-MS/MS (General) |

| Linearity Range | 0.05 - 5.0 µg/mL | 10 - 750 µM | 10 - 5000 nM |

| Precision (RSD) | 1.4% - 7.9% | <6% | <5% |

| Accuracy | 91.7% - 106.5% | Not specified | Not specified |

| LOD | Not specified | 5 µM | Not specified |

| LOQ | 0.05 µg/mL | 10 µM | 10 nM |

| Recovery | Not specified | >80% | Not specified |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the key steps in a typical bioanalytical HPLC method validation process, as guided by ICH principles.

Figure 4: HPLC Method Validation Pathway.

Conclusion

The protocols described provide a comprehensive framework for the reliable quantification of propoxycaine hydrochloride in various biological samples. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application of Propoxycaine Hydrochloride in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxycaine hydrochloride is a local anesthetic of the ester class, historically used in medical and dental procedures to induce temporary analgesia.[1] Like other local anesthetics, its primary mechanism of action involves the blockade of nerve impulse conduction, making it a tool of interest for specific applications in neuroscience research.[2] Its action is primarily mediated by the inhibition of voltage-gated sodium channels, which are fundamental to the generation and propagation of action potentials in neurons.[2][3] Although detailed characterization in modern neuroscience literature is sparse, its established function as a sodium channel blocker provides a basis for its application in studies aimed at modulating neuronal excitability.

This document provides an overview of propoxycaine hydrochloride's mechanism of action, relevant quantitative data (supplemented with data from the closely related compound, procaine, due to limited specific information on propoxycaine), and detailed protocols for its application in experimental neuroscience.

Mechanism of Action

Propoxycaine hydrochloride exerts its anesthetic and neuro-modulatory effects by binding to and inhibiting voltage-gated sodium channels (VGSCs) on the neuronal membrane.[2][3] By physically occluding the channel pore or stabilizing its inactivated state, propoxycaine prevents the influx of sodium ions (Na+) that is necessary for the depolarization phase of an action potential.[2] This blockade effectively increases the threshold for neuronal excitation and, at sufficient concentrations, prevents the neuron from firing, thereby silencing signal transmission along the axon. Its properties, such as lipid solubility, allow it to penetrate the nerve membrane to reach its binding site within the channel.[1]

Data Presentation: Physicochemical and Pharmacological Properties

Due to the limited availability of specific quantitative data for propoxycaine hydrochloride in peer-reviewed neuroscience literature, the following table includes its known chemical properties and representative pharmacological data from the structurally similar and well-studied ester local anesthetic, procaine hydrochloride. Researchers should consider this as a starting point and determine the precise efficacy of propoxycaine hydrochloride empirically for their specific experimental model.

| Property | Value | Notes and References |

| Compound | Propoxycaine Hydrochloride | |

| CAS Number | 550-83-4 | [2][4] |

| Molecular Formula | C₁₆H₂₇ClN₂O₃ | [2][4] |

| Molecular Weight | 330.85 g/mol | [2][4] |

| Solubility | DMSO: ≥ 50 mg/mLH₂O: 100 mg/mL (with sonication) | [5] |

| Primary Target | Voltage-Gated Sodium Channels | [2][3] |

| Reported IC₅₀ | Data not readily available | |

| Representative IC₅₀ | 60-200 µM (for Procaine HCl) | This value is for the related compound procaine hydrochloride and should be used as an estimate. The actual IC₅₀ for propoxycaine may vary. |

| Effect on Neurons | Increases firing threshold and, at higher concentrations, decreases action potential amplitude. | Based on studies with procaine.[6][7] |

Signaling Pathway: Blockade of Neuronal Action Potential

The primary signaling event affected by propoxycaine hydrochloride is the propagation of the action potential along the neuronal axon. The diagram below illustrates this mechanism.

References

- 1. CAS 550-83-4: Propoxycaine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Low concentrations of procaine and diethylaminoethanol reduce the excitability but not the action potential amplitude of hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of lidocaine and procaine on the action potential of canine sinus nodal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Propoxycaine Hydrochloride in Peripheral Nerve Block Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of propoxycaine hydrochloride in preclinical peripheral nerve block studies using animal models. The information compiled herein is intended to facilitate experimental design, execution, and data interpretation.

Introduction to Propoxycaine Hydrochloride

Propoxycaine hydrochloride is an ester-type local anesthetic.[1] Like other local anesthetics such as procaine and lidocaine, its mechanism of action involves the blockade of voltage-gated sodium channels on the neuronal cell membrane.[2][3][4] This action inhibits the influx of sodium ions, which is necessary for the depolarization and propagation of nerve impulses, thereby producing a temporary and reversible loss of sensation.[3][4] Historically, it was used in dental procedures, often in combination with procaine, to achieve a rapid onset and extended duration of anesthesia.[1] Propoxycaine was removed from the U.S. market in 1996.[1]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for propoxycaine hydrochloride, as with other local anesthetics, is the blockade of voltage-gated sodium channels within the nerve cell membrane. This prevents the generation and conduction of action potentials, leading to a failure of nerve impulse transmission and subsequent analgesia.

Quantitative Data from Animal Models

Specific in vivo quantitative data for propoxycaine hydrochloride in peripheral nerve block models is limited in publicly available literature. The following tables summarize available data for propoxycaine and provide comparative data for other commonly studied local anesthetics to serve as a reference for experimental design.

Table 1: Efficacy of Propoxycaine Hydrochloride in a Rat Sciatic Nerve Block Model

| Compound | Concentration | Animal Model | Sensory Block Duration (min) | Motor Block | Reference |

| Propoxycaine (PPX) | 30 mM | Rat | 67.4 ± 17.4 | No motor block observed | [5] |

Table 2: Comparative Efficacy of Other Local Anesthetics in Rodent Peripheral Nerve Block Models

| Compound | Concentration | Animal Model | Sensory Block Duration (min) | Motor Block Duration (min) | Reference |

| Bupivacaine | 0.2% | Rat | - | - | [4] |

| Procaine | 0.6% | Rat | - | - | [4] |

| Lidocaine | 1% | Rat | At least 50 | At least 50 | [6] |

| Ropivacaine | 0.5% | Rat | At least 50 | At least 50 | [6] |

| Bupivacaine | - | Dog | 15 (10-18) hours (femoral) | 11 (6-14) hours (femoral) | [7] |

| Bupivacaine | - | Dog | 10 (4-12) hours (sciatic) | 12 (4-18) hours (sciatic) | [7] |

Note: The study by Chavez et al. (2019) did not find statistically significant sex differences in nerve block duration for the tested formulations.[2]

Experimental Protocols

The following are detailed protocols for conducting peripheral nerve block studies in rodent models. Due to the limited specific protocols for propoxycaine hydrochloride, a general protocol for sciatic nerve block is provided, which can be adapted.

General Sciatic Nerve Block Protocol in Rats

This protocol is based on established methods for other local anesthetics and should be optimized for propoxycaine hydrochloride.

Materials:

-

Propoxycaine hydrochloride powder

-

Sterile saline (0.9% NaCl) for dilution

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

-

Insulin syringes with 29-30 gauge needles

-

Electric clippers or depilatory cream

-

Povidone-iodine or chlorhexidine for skin preparation

-

Heating pad to maintain body temperature

-

Nerve stimulator (optional, for precise nerve location)

-

Ultrasound system with a high-frequency linear probe (optional, for guided injection)

Procedure:

-

Animal Preparation:

-

Anesthetize the rat using an approved institutional protocol.

-

Confirm adequate anesthetic depth by absence of pedal withdrawal reflex.

-

Shave the fur over the lateral aspect of the thigh, from the hip to the knee.

-

Cleanse the injection site with povidone-iodine or chlorhexidine.

-

Place the animal in lateral recumbency with the limb to be injected facing upwards.

-

-

Drug Preparation:

-

Prepare fresh solutions of propoxycaine hydrochloride in sterile saline on the day of the experiment.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

The concentration of propoxycaine hydrochloride should be determined based on pilot dose-finding studies. A starting point could be concentrations similar to those used for procaine, adjusted for any known potency differences.

-

-

Injection Technique (Blind or Landmark-Based):

-

Palpate the greater trochanter and the knee joint. The sciatic nerve is located in the groove between the major muscle groups of the thigh.

-

Insert the needle perpendicular to the skin, just posterior to the femur.

-

A gentle "pop" may be felt as the needle passes through the fascia.

-

Aspirate to ensure the needle is not in a blood vessel.

-

Slowly inject the desired volume of propoxycaine hydrochloride solution (typically 0.1-0.3 mL for a rat).

-

-

Injection Technique (Ultrasound-Guided - Recommended for accuracy):

-

Apply sterile ultrasound gel to the probe and the injection site.

-

Visualize the sciatic nerve in cross-section. It will appear as a hyperechoic structure.

-

Insert the needle in-plane with the ultrasound probe and advance it towards the nerve.

-

Once the needle tip is adjacent to the nerve, inject the local anesthetic and visualize its spread around the nerve.

-

-

Post-Injection Monitoring and Assessment:

-

Allow the animal to recover from anesthesia on a heating pad.

-

Assess sensory and motor block at predetermined time points.

-

Assessment of Sensory Block

Method: Hot Plate Test

-

Place the rat on a hot plate maintained at a constant temperature (e.g., 52-55°C).

-

Record the latency to a nociceptive response (e.g., paw licking, jumping).

-

A cut-off time (e.g., 20-30 seconds) should be established to prevent tissue damage.

-

An increase in latency compared to baseline indicates a sensory block.

Assessment of Motor Block

Method: Weight-Bearing Test

-

Allow the rat to walk on a flat surface.

-

Observe for any deficits in the injected limb, such as dragging or inability to bear weight.

-

A scoring system can be used to quantify the degree of motor impairment.

Method: Grip Strength Test

-

Allow the rat to grasp a wire mesh or a bar connected to a force gauge.

-

Gently pull the rat away from the gauge and record the maximum force exerted.

-

A decrease in grip strength in the injected limb compared to baseline indicates a motor block.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a peripheral nerve block study in an animal model.

Safety and Toxicity Considerations

As an ester-type local anesthetic, propoxycaine hydrochloride is expected to be metabolized by plasma esterases. However, all local anesthetics have the potential for systemic toxicity if absorbed in sufficient quantities, and neurotoxicity at the site of injection, particularly at high concentrations.[8][9]

Potential Adverse Effects:

-

Systemic Toxicity: Central nervous system (CNS) effects (e.g., seizures) and cardiovascular effects (e.g., arrhythmias, cardiac depression).

-

Neurotoxicity: Direct damage to nerve fibers, which can be concentration-dependent. In vitro studies on other local anesthetics have shown that they can induce apoptosis in neuronal cells.[9]

Recommendations:

-

Conduct dose-ranging studies to determine the minimum effective concentration to minimize the risk of toxicity.

-

Monitor animals closely for signs of systemic toxicity during and after the procedure.

-

For terminal studies, consider harvesting nerve tissue for histological analysis to assess for signs of neurotoxicity (e.g., axonal degeneration, inflammation).

Conclusion

Propoxycaine hydrochloride offers a subject for investigation into the structure-activity relationships of local anesthetics. The protocols and data presented here, though limited by the scarcity of specific studies on this compound, provide a solid foundation for researchers to design and conduct rigorous preclinical evaluations of its efficacy and safety in peripheral nerve block models. Careful experimental design, including the use of appropriate controls and validated assessment methods, will be crucial for generating reliable and reproducible data.

References

- 1. mdpi.com [mdpi.com]

- 2. The Duration of Nerve Block from Local Anesthetic Formulations in Male and Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolonged sensory-selective nerve blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. Analgesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 8. Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note: Cell-Based Assays for Determining the Cytotoxicity of Propoxycaine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propoxycaine is an ester-type local anesthetic previously used in dental procedures, often in combination with procaine.[1][2] Its primary mechanism of action involves blocking voltage-gated sodium channels in nerve cells, thereby inhibiting the transmission of pain signals.[2][3][4][5] Although it was removed from the U.S. market in 1996, investigating the cytotoxic profile of propoxycaine hydrochloride and related ester anesthetics remains relevant for understanding their off-target effects and for the safety assessment of novel anesthetic compounds.[1][2]

The cytotoxic mechanisms of propoxycaine hydrochloride are not extensively documented. However, studies on the related local anesthetic procaine have shown that it can induce cell cycle arrest, apoptosis, and mitochondrial damage, and increase the production of intracellular reactive oxygen species (ROS).[6][7] It is hypothesized that propoxycaine may exert cytotoxicity through similar pathways.

This document provides a comprehensive set of protocols for cell-based assays to systematically evaluate the cytotoxicity of propoxycaine hydrochloride. The workflow begins with broad screening assays to determine overall effects on cell viability and membrane integrity, followed by more specific mechanistic assays to elucidate the pathways of cell death, such as apoptosis and oxidative stress.

Experimental Overview and Workflow

A tiered approach is recommended to characterize the cytotoxicity of propoxycaine hydrochloride. The initial phase involves screening assays to determine the concentration-dependent effects on cell viability. Positive hits then proceed to mechanistic studies to identify the underlying cellular pathways.

Part 1: Cytotoxicity Screening Protocols

These initial assays are designed to quantify the effect of propoxycaine hydrochloride on cell viability and cytotoxicity.

Protocol 1.1: MTT/MTS Assay for Metabolic Activity

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT or MTS) to a colored formazan product by metabolically active cells, which serves as an indicator of cell viability.[8][9]

Materials:

-

96-well cell culture plates

-

Propoxycaine hydrochloride stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (e.g., DMSO or SDS) for MTT assay

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of propoxycaine hydrochloride in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include untreated (vehicle) control wells.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

-

Reagent Addition:

-

Quantification:

-